1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene
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Overview
Description
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a methyl group and a thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene typically involves the reaction of 4-methylthiophenol with 1-bromo-2-(4-methylphenyl)ethene under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that can interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-(1-phenylethenyl)
- Benzene, 1-methyl-4-[1-(phenylsulfonyl)ethenyl]
- Hexakis[(4-methylphenyl)thio]benzene
Uniqueness
1-methyl-4-({(E)-2-[(4-methylphenyl)thio]ethenyl}thio)benzene is unique due to its specific substitution pattern and the presence of both a thioether and a vinyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
5324-85-6 |
---|---|
Molecular Formula |
C16H16S2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C16H16S2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ |
InChI Key |
KZQYIMSRTSEVAV-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S/C=C/SC2=CC=C(C=C2)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC=CSC2=CC=C(C=C2)C |
Origin of Product |
United States |
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